5-LO Inhibitory Potency: Diphenyl vs. Tolyl Analog
2,5-Diphenyl-1,3-thiazol-4-ol demonstrates an IC50 of 530 nM against 5-lipoxygenase (5-LO) in intact rat polymorphonuclear leukocytes (RPMNL), exhibiting approximately 1.4-fold greater potency than the structurally related 5-phenyl-2-p-tolyl-thiazol-4-ol (IC50 = 740 nM) in the same assay system [1][2]. The replacement of the 2-phenyl group in the target compound with a 2-p-tolyl group in the comparator results in a measurable reduction in inhibitory activity, consistent with SAR findings that the 5-phenyl substituent is essential for maximal potency within the 4-hydroxythiazole series [3].
| Evidence Dimension | 5-Lipoxygenase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | 5-Phenyl-2-p-tolyl-thiazol-4-ol (CHEMBL67708), IC50 = 740 nM |
| Quantified Difference | 1.4-fold higher potency (530 nM vs. 740 nM) |
| Conditions | Intact rat polymorphonuclear leukocytes (RPMNL) |
Why This Matters
This direct potency comparison establishes that the 2-phenyl substitution confers superior 5-LO inhibition relative to the 2-p-tolyl modification, providing a data-driven basis for selecting 2,5-diphenyl-1,3-thiazol-4-ol over the tolyl-substituted analog in 5-LO inhibitor screening campaigns.
- [1] BindingDB. BDBM50012428: 2,5-Diphenyl-thiazol-4-ol (CHEMBL308001) 5-lipoxygenase inhibition data. View Source
- [2] BindingDB. BDBM50012425: 5-Phenyl-2-p-tolyl-thiazol-4-ol (CHEMBL67708) 5-lipoxygenase inhibition data. View Source
- [3] Kerdesky FA, Holms JH, Moore JL, Bell RL, Dyer RD, Carter GW, Brooks DW. 4-Hydroxythiazole inhibitors of 5-lipoxygenase. J Med Chem. 1991 Jul;34(7):2158-65. View Source
